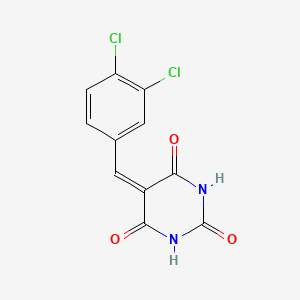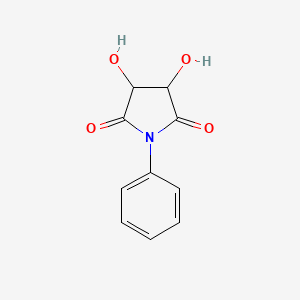
1-Ethyltetralin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyltetralin-1-ol is an organic compound belonging to the class of alcohols It is characterized by a tetralin ring structure with an ethyl group and a hydroxyl group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyltetralin-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-ethyltetralin-1-one using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-ethyltetralin-1-one. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyltetralin-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form 1-ethyltetralin using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: 1-Ethyltetralin-1-one.
Reduction: 1-Ethyltetralin.
Substitution: Various substituted tetralin derivatives.
Aplicaciones Científicas De Investigación
1-Ethyltetralin-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-ethyltetralin-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, its hydrophobic tetralin ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
1-Methyltetralin-1-ol: Similar structure but with a methyl group instead of an ethyl group.
1-Propyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a propyl group.
1-Butyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a butyl group.
Uniqueness: 1-Ethyltetralin-1-ol is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. This makes it distinct from its methyl, propyl, and butyl analogs, providing different applications and reactivity profiles .
Propiedades
Número CAS |
155048-03-6 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-12(13)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8,13H,2,5,7,9H2,1H3 |
Clave InChI |
VYHILIYITIZZDG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)

![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)

![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
